molecular formula C8H14ClN B13491317 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride

Cat. No.: B13491317
M. Wt: 159.65 g/mol
InChI Key: XPUMHIFYXGBAPC-UHFFFAOYSA-N
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Description

8-Azatricyclo[4.3.0.0²,⁵]nonane hydrochloride is a tricyclic amine hydrochloride salt characterized by a fused bicyclo[4.3.0]nonane core with an additional azetidine ring (a four-membered nitrogen-containing ring). The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

8-azatricyclo[4.3.0.02,5]nonane;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-2-6-5(1)7-3-9-4-8(6)7;/h5-9H,1-4H2;1H

InChI Key

XPUMHIFYXGBAPC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1C3C2CNC3.Cl

Origin of Product

United States

Preparation Methods

Route One: Pyridine Dicarboxylic Acid-Based Synthesis

This is the most widely used and industrially viable method, described in detail in patent WO2009125425A2 and CN112939849B. It involves the following key steps:

Step Reaction Reagents/Conditions Product/Intermediate
1 Reaction of 2,3-pyridine dicarboxylic acid with acetic anhydride followed by benzylamine treatment 100–125 °C (preferably 110–115 °C) 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
2 Catalytic hydrogenation reduction of the above dione 5% Pd/C in methanol (preferred solvent) cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane
3 Purification by acid-base treatment Acid-base extraction Purified dione intermediate
4 Reduction of dione to cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane 70% Vitride solution in toluene (industrial, less hazardous reducing agent) Benzyl-protected diazabicyclo compound
5 Chiral resolution using D(-)-tartaric acid in dimethylformamide at 80 °C Crystallization and filtration (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane tartaric acid salt
6 Conversion to free base by treatment with NaOH or KOH Suitable solvent (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane free base
7 Debenzylation by catalytic hydrogenation 5% Pd/C catalyst, distillation (S,S)-2,8-diazabicyclo[4.3.0]nonane hydrochloride (target compound)

Key Notes:

  • The use of Vitride (a hydride reducing agent) in toluene is preferred over sodium borohydride due to better industrial viability, safety, and environmental profile.
  • Chiral resolution with tartaric acid salts allows isolation of the (S,S) enantiomer with >99% purity.
  • Debenzylation is performed under mild catalytic hydrogenation conditions to yield the final hydrochloride salt.

Route Two: Dialkoxy Acetate-Based Synthesis

Described in CN112939849B, this alternative route uses dialkoxy acetate as the starting material and involves:

Step Reaction Reagents/Conditions Product/Intermediate
1 Claisen condensation of dialkoxy acetate derivatives Standard Claisen conditions β-Ketoester intermediate
2 Substitution reaction Suitable nucleophiles Substituted intermediate
3 Intramolecular dehydration cyclization Acidic or thermal conditions Cyclic intermediate
4 Catalytic hydrogenation reduction Pd/C catalyst, hydrogen atmosphere Reduced bicyclic intermediate
5 Chiral resolution and dissociation Chiral acids (e.g., tartaric acid) Enantiomerically enriched compound
6 Hydrolysis and further dehydration cyclization Acidic conditions Final bicyclic framework
7 Catalytic hydrogenation to remove protecting groups Pd/C catalyst (S,S)-2,8-diazabicyclo[4.3.0]nonane

Key Notes:

  • This route is noted for simplicity, high overall yield, and environmental friendliness.
  • It avoids the use of expensive and hazardous reducing agents like sodium borohydride in large quantities.
  • The process is amenable to scale-up for industrial production.

Comparative Summary of Preparation Methods

Feature Pyridine Dicarboxylic Acid Route Dialkoxy Acetate Route
Starting Material 2,3-Pyridine dicarboxylic acid Dialkoxy acetate derivatives
Key Reactions Acetic anhydride cyclization, Pd/C hydrogenation, Vitride reduction, chiral resolution, debenzylation Claisen condensation, substitution, dehydration cyclization, catalytic hydrogenation
Reducing Agents Vitride (preferred), Pd/C hydrogenation Pd/C hydrogenation
Chiral Resolution D(-)-Tartaric acid salt crystallization Chiral acid resolution
Environmental Impact Improved by use of Vitride over NaBH4 Green and environment-friendly process
Industrial Viability High, widely used Promising, simpler process
Purity Achieved >99.5% enantiomeric purity High purity reported
Yield High overall yield High overall yield

Detailed Reaction Conditions and Notes

  • Step 1 (Cyclization): Reaction temperature is critical (110–115 °C) to ensure efficient cyclization of pyridine dicarboxylic acid with acetic anhydride and benzylamine.
  • Step 2 (Hydrogenation): Methanol is preferred solvent for Pd/C catalyzed reduction to ensure better solubility and reaction control.
  • Step 4 (Reduction): Vitride (70% solution) in toluene is preferred for selective reduction of diketone to the benzyl-protected amine, offering milder conditions and easier waste handling.
  • Chiral Resolution: Conducted at 80 °C in dimethylformamide with D(-)-tartaric acid followed by cooling and filtration to isolate the enantiomerically pure salt.
  • Debenzylation: Performed under hydrogen atmosphere with 5% Pd/C catalyst, followed by solvent distillation to yield the free amine hydrochloride salt.

Research and Industrial Significance

  • The compound’s bicyclic nitrogen framework is a valuable scaffold in medicinal chemistry for drug development.
  • The synthetic methods emphasize environmentally benign reagents and scalable processes to meet industrial demands.
  • Ongoing research focuses on optimizing yields, reducing costs, and improving chiral purity through better resolution techniques and catalytic methods.

Summary Table of Key Preparation Steps for (S,S)-8-Azatricyclo[4.3.0.0,2,5]nonane Hydrochloride

Step No. Intermediate/Compound Reagents/Conditions Notes
1 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione 2,3-pyridine dicarboxylic acid + acetic anhydride + benzylamine, 110–115 °C Cyclization step
2 cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane 5% Pd/C, methanol, hydrogen atmosphere Catalytic hydrogenation
3 Purified dione Acid-base extraction Purification
4 cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane 70% Vitride in toluene Selective reduction
5 (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane tartaric acid salt D(-)-tartaric acid, DMF, 80 °C Chiral resolution
6 (S,S)-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane free base NaOH or KOH treatment Salt dissociation
7 (S,S)-2,8-diazabicyclo[4.3.0]nonane hydrochloride 5% Pd/C, hydrogen atmosphere Debenzylation

Chemical Reactions Analysis

Types of Reactions

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s structure and properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s tricyclic framework distinguishes it from simpler bicyclic derivatives. Key comparisons include:

Pharmacological and Antimicrobial Activity

  • Antimicrobial Potential: Bicyclo[4.3.0]nonane derivatives with diaza and oxo groups (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) exhibit activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens . Substituents like benzyl or isobutyl groups enhance potency, suggesting that 8-azatricyclo’s tricyclic structure could offer steric advantages for target binding.
  • CNS Applications: Bicyclo[3.3.1]nonane derivatives (e.g., trihexylphenidyl hydrochloride) are used in Parkinson’s disease for their anticholinergic effects . The rigid tricyclic framework of 8-azatricyclo may improve receptor affinity but could also increase metabolic stability compared to bicyclic analogs.

Structural Influences on Activity

  • Conformational Rigidity: The twin-chair conformation of bicyclo[3.3.1]nonane derivatives is critical for anticholinergic activity .
  • Nitrogen Placement: Diaza compounds (e.g., 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane) leverage nitrogen atoms for hydrogen bonding, enhancing antimicrobial activity . The azetidine ring in 8-azatricyclo may similarly interact with biological targets but with distinct spatial orientation.
  • Salt Forms : The hydrochloride salt in 8-azatricyclo improves aqueous solubility compared to free bases, a feature shared with Parkinson’s drugs like benztropine mesitylate .

Biological Activity

8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride is a nitrogen-containing bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄ClN
  • Molecular Weight : 173.67 g/mol
  • CAS Number : 2680539-60-8

Biological Activity Overview

The biological activity of 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Recent research indicates that compounds similar to 8-Azatricyclo[4.3.0.0,2,5]nonane exhibit significant anticancer properties. A study published in RSC Advances discusses the synthesis of bicyclic compounds and their derivatives for use in anticancer therapies, suggesting that modifications to the bicyclic structure can enhance their efficacy against cancer cells .

The mechanism by which 8-Azatricyclo[4.3.0.0,2,5]nonane exerts its effects is believed to involve:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that derivatives of bicyclic nonanes showed cytotoxic effects on various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent response, with higher concentrations leading to increased cell death .
  • In Vivo Studies :
    • Animal models treated with 8-Azatricyclo[4.3.0.0,2,5]nonane derivatives exhibited reduced tumor growth compared to controls, supporting its potential as a therapeutic agent .
  • Comparative Analysis :
    • A comparison of 8-Azatricyclo[4.3.0.0,2,5]nonane with other azabicyclic compounds revealed that it possesses unique structural features that may enhance its biological activity relative to analogs lacking nitrogen substitution .

Data Table: Biological Activity Comparison

CompoundActivity TypeIC₅₀ (µM)Reference
8-Azatricyclo[4.3.0.0,2,5]Anticancer15
Bicyclo[3.3.1]nonaneAnticancer20
Azabicyclo[3.3.1]nonaneNeurotransmitter Modulation25

Q & A

Q. What are the standard synthetic routes for 8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride, and how can intermediates be characterized?

Answer: The synthesis typically involves cyclization of precursors (e.g., diols and amines) under anhydrous conditions with catalysts (e.g., acid or base catalysts). The bicyclic intermediate is treated with HCl to form the hydrochloride salt. Characterization relies on:

  • NMR spectroscopy : To confirm bicyclic structure and proton environments.
  • X-ray crystallography : For absolute stereochemical determination (if crystalline) .
  • Mass spectrometry : To verify molecular weight (e.g., 161.67 g/mol for analogs like 3-Azabicyclo[3.3.1]nonane HCl) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility screening : Use polar solvents (e.g., water, DMSO) with incremental dilution and UV-Vis quantification. Hydrochloride salts generally exhibit improved aqueous solubility.
  • Stability testing : Monitor degradation via HPLC under varying pH, temperature, and light exposure. For analogs like spirocyclic azabicyclo compounds, stability in aqueous buffers is critical for biological assays .

Q. What preliminary biological assays are recommended to screen its activity?

Answer:

  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), referencing protocols for structurally related bicyclic amines .
  • Neuroprotection assays : Measure glutamate receptor modulation in neuronal cell lines (e.g., SH-SY5Y), as seen in spirocyclic analogs with neuroprotective potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?

Answer:

  • Catalyst screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during cyclization.
  • Solvent effects : Use aprotic solvents (e.g., THF, DCM) to minimize side reactions. For analogs, yields >70% are achievable under inert atmospheres .
  • Temperature control : Lower temperatures (0–5°C) reduce racemization in stereosensitive steps .

Q. What computational methods validate the compound’s stereochemical configuration?

Answer:

  • DFT calculations : Compare experimental NMR chemical shifts with computed values for proposed stereoisomers.
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) to prioritize synthesis of active enantiomers .

Q. How can structure-activity relationships (SAR) be explored for neuropharmacological applications?

Answer:

  • Derivatization : Introduce substituents (e.g., methyl, hydroxyl groups) at positions 2, 5, or 7 to assess impact on receptor binding.
  • Functional assays : Compare IC₅₀ values for glutamate receptor inhibition across derivatives. For example, (3R,5R)-spiro analogs show 10-fold higher potency than racemic mixtures .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Batch variability analysis : Verify purity (HPLC >98%) and salt stoichiometry (via elemental analysis). Impurities in analogs like 4-Azatricyclo derivatives can skew activity .
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to isolate compound-specific effects .

Methodological Notes

  • Safety protocols : Use explosion-proof equipment for reactions involving volatile solvents, as recommended for nonane derivatives .

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